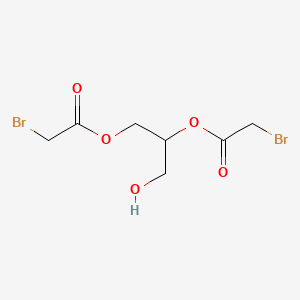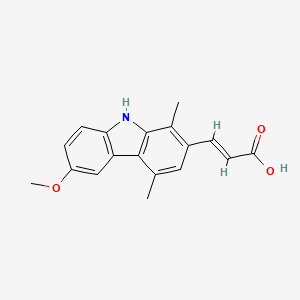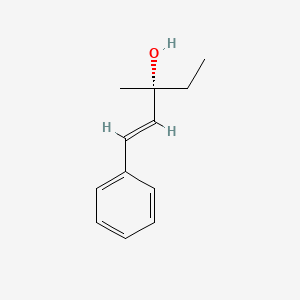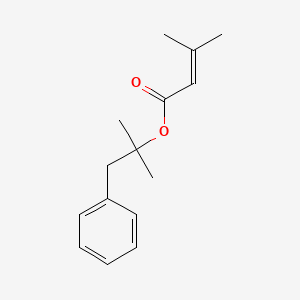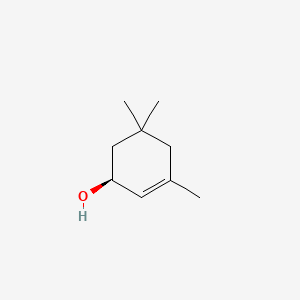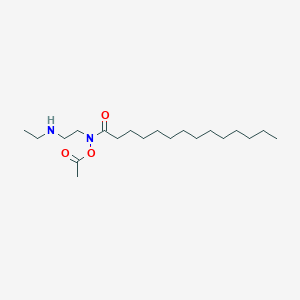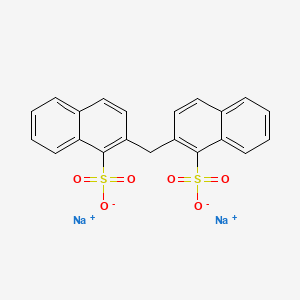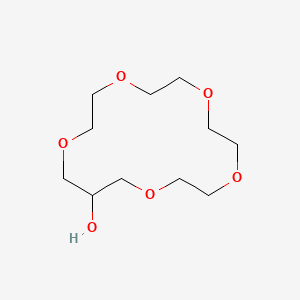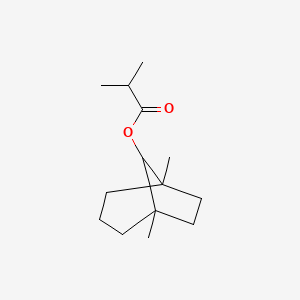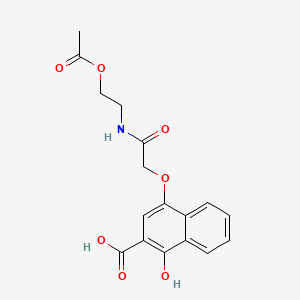
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core, an acetoxyethyl group, and an amino-oxoethoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid typically involves multiple steps, including the formation of the naphthoic acid core, the introduction of the acetoxyethyl group, and the attachment of the amino-oxoethoxy moiety. The specific reaction conditions can vary, but common methods include:
Formation of the Naphthoic Acid Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by hydrolysis to yield the naphthoic acid.
Introduction of the Acetoxyethyl Group: This step often involves the reaction of the naphthoic acid with an acetoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Amino-Oxoethoxy Moiety: This can be accomplished through the reaction of the intermediate compound with an amino-oxoethoxy reagent under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 4-(2-((2-(Hydroxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
- 4-(2-((2-(Methoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
Comparison
Compared to similar compounds, 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is unique due to the presence of the acetoxy group, which can influence its reactivity, solubility, and biological activity. The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative, providing additional versatility in chemical modifications and applications.
属性
CAS 编号 |
93820-07-6 |
|---|---|
分子式 |
C17H17NO7 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
4-[2-(2-acetyloxyethylamino)-2-oxoethoxy]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO7/c1-10(19)24-7-6-18-15(20)9-25-14-8-13(17(22)23)16(21)12-5-3-2-4-11(12)14/h2-5,8,21H,6-7,9H2,1H3,(H,18,20)(H,22,23) |
InChI 键 |
QZZPCOBRIQUCOP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




